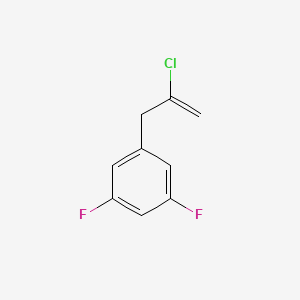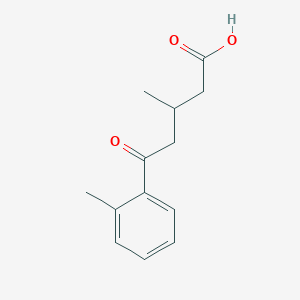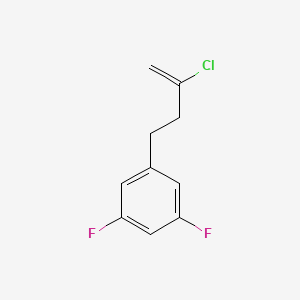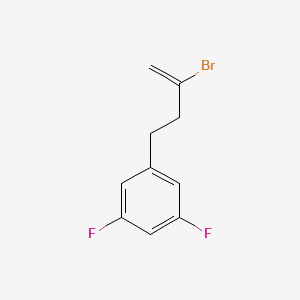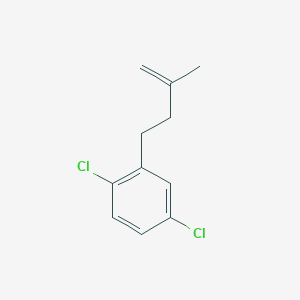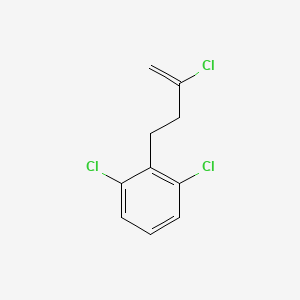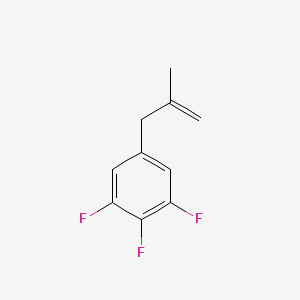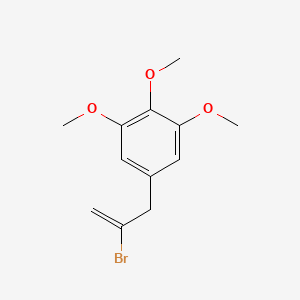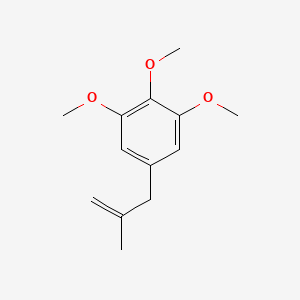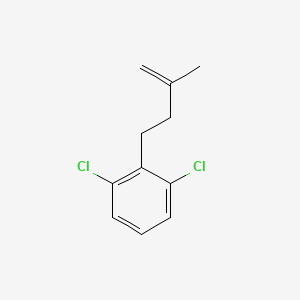
4-(2,6-Dichlorophenyl)-2-methyl-1-butene
Vue d'ensemble
Description
The compound “4-(2,6-Dichlorophenyl)-2-methyl-1-butene” is an organic compound with a butene backbone. The presence of a dichlorophenyl group suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the dichlorophenyl group and the butene backbone. The dichlorophenyl group is a type of phenyl group that has two chlorine atoms attached to it . The butene backbone is a four-carbon chain with a double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the dichlorophenyl group and the butene backbone .Applications De Recherche Scientifique
Electrochemical Synthesis and Reactions
- Electrochemical Preparation and Reactions : A study by Uneyama et al. (1983) discusses the electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene, resulting in compounds similar to 4-(2,6-Dichlorophenyl)-2-methyl-1-butene. This showcases its potential in electrochemical synthesis.
Carbon Dioxide Reduction
- Electrochemical CO2 Reduction : Bringmann and Dinjus (2001) explore the electrochemical reductive coupling of alkenes and CO2, using compounds like 1-butene, which are structurally related to this compound. This illustrates its relevance in CO2 reduction research (Bringmann & Dinjus, 2001).
Photochemical Generation and Reactivity
- Photochemical Generation of Aryl Cations : The research by Protti et al. (2004) on the photochemistry of chlorophenols and their reaction with alkenes, including 2,3-dimethyl-2-butene, is relevant to the study of compounds like this compound (Protti et al., 2004).
Radical Incorporation in Polymers
- Incorporation in Semiconducting Polymers : Domingo et al. (2000) discuss the incorporation of stable organic radicals into polymers using derivatives of dichlorophenyl, which could extend to compounds like this compound (Domingo et al., 2000).
Molecular Docking and Structural Studies
- Molecular Docking and Structural Analysis : Vanasundari et al. (2018) conducted molecular docking and vibrational studies on butanoic acid derivatives, relevant to the structural and electronic analysis of related compounds like this compound (Vanasundari et al., 2018).
Catalyst in Organic Reactions
- Catalysis in Organic Reactions : The use of manganese porphyrins in the oxidation of alkenes, as studied by Arasasingham et al. (1993), can be linked to the reactivity and catalytic potential of similar compounds, including this compound (Arasasingham et al., 1993).
Zeolite-Catalyzed Methylation Reactions
- Zeolite-Catalyzed Methylation : Research by Van Speybroeck et al. (2011) on methylation reactions of alkenes like ethene, propene, and butene using H-ZSM-5 catalysts could extend to the study of this compound (Van Speybroeck et al., 2011).
Dissociation Dynamics in Excited States
- Excited State Dissociation Dynamics : The study of dissociation dynamics in excited states of butane and butene molecules, as researched by Beijersbergen et al. (1992), could be applicable to the understanding of this compound (Beijersbergen et al., 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-dichloro-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDGRQESSSVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254272 | |
| Record name | 1,3-Dichloro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951892-94-7 | |
| Record name | 1,3-Dichloro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



